Ro 14-6113

Descripción

Propiedades

Número CAS |

110675-48-4 |

|---|---|

Fórmula molecular |

C23H28O |

Peso molecular |

320.5 g/mol |

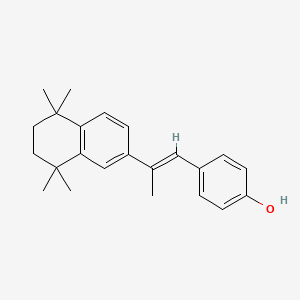

Nombre IUPAC |

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol |

InChI |

InChI=1S/C23H28O/c1-16(14-17-6-9-19(24)10-7-17)18-8-11-20-21(15-18)23(4,5)13-12-22(20,2)3/h6-11,14-15,24H,12-13H2,1-5H3/b16-14+ |

Clave InChI |

CIECIINGNIMHEN-JQIJEIRASA-N |

SMILES isomérico |

C/C(=C\C1=CC=C(C=C1)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

SMILES canónico |

CC(=CC1=CC=C(C=C1)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ro 14-6113; Ro 146113; Ro-14-6113. |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro 14-6113

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is the principal metabolite of the arotinoid temarotene (Ro 15-0778) and is classified as a retinoid.[1][2] Unlike classical retinoids that exert their effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene expression, this compound exhibits a unique and complex mechanism of action. While it is considered an "inactive retinoid" in several classical retinoid assays, such as those for inducing cellular differentiation and inhibiting nitric oxide synthesis, it possesses potent immunomodulatory properties.[3][4][5] This guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its significant effects on the immune system.

Immunomodulatory Effects

This compound demonstrates both immunosuppressive and immunostimulatory activities, with its effects being more pronounced than its parent compound, temarotene. Its primary immunomodulatory functions are centered on T-cell and B-cell responses.

T-Cell Mediated Immunity

This compound significantly impacts T-lymphocyte function, exhibiting potent immunosuppressive effects comparable to cyclosporin A (CsA). Its key actions on T-cells include:

-

Inhibition of T-Cell Proliferation: this compound effectively inhibits mitogen- and alloantigen-induced proliferation of T-cells.

-

Suppression of Cytokine Secretion: The compound suppresses the secretion of key pro-inflammatory cytokines by activated T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

-

Downregulation of IL-2 Receptor Expression: this compound has been shown to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.

These actions collectively lead to a dampening of the T-cell-mediated immune response.

B-Cell Mediated Immunity

The effect of this compound on B-lymphocytes is more complex, showing both inhibitory and stimulatory activities depending on the concentration and specific endpoint measured.

-

Modulation of B-Cell Proliferation: The proliferation of B-cells can be either positively or negatively modulated by this compound in a concentration-dependent manner.

-

Regulation of Immunoglobulin Secretion: this compound inhibits the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

This dual activity suggests a nuanced role in regulating humoral immunity.

Quantitative Data Summary

Table 1: Summary of Immunomodulatory Effects of this compound

| Immune Cell Type | Effect of this compound | Reference |

| T-Lymphocytes | ||

| Proliferation | Inhibition (mitogen- or alloantigen-induced) | |

| Cytokine Secretion | Inhibition of IL-2, IFN-γ, TNF-α | |

| IL-2 Receptor Expression | Inhibition (more effective than Cyclosporin A) | |

| B-Lymphocytes | ||

| Proliferation | Positive or negative modulation (concentration-dependent) | |

| Immunoglobulin Secretion | Inhibition of IgM, IgG, IgA; Stimulation of IgE |

Signaling Pathways and Logical Relationships

The precise molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects are not fully elucidated. However, based on its observed actions on T-cell activation, a proposed model of its inhibitory mechanism is presented below.

Caption: Proposed inhibitory points of this compound on the T-cell activation signaling pathway.

Caption: Comparative biological activities of Temarotene and its metabolite this compound.

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

This protocol is a generalized representation based on standard methods for assessing the effect of compounds on T-cell proliferation.

1. Objective: To determine the inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.

2. Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens.

-

This compound stock solution (dissolved in DMSO).

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS-based).

-

96-well flat-bottom cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Liquid scintillation counter or plate reader.

3. Methodology:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

-

Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

For [³H]-Thymidine incorporation:

-

Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

For non-radioactive assays, follow the manufacturer's instructions for the specific kit used.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

The "Inactive Retinoid" Paradox

The designation of this compound as an "inactive retinoid" stems from its lack of activity in assays that are hallmarks of classical retinoid function. For instance, unlike all-trans retinoic acid (ATRA), this compound does not induce the differentiation of promyelocytic leukemia cell lines (e.g., HL-60). Furthermore, it fails to inhibit the interleukin-1β-induced production of nitric oxide in vascular smooth muscle cells, an effect observed with active retinoids.

This lack of classical retinoid activity, coupled with its potent immunomodulatory effects, suggests that this compound may not directly interact with RARs or RXRs in the same manner as traditional retinoids. Its mechanism of action is likely to be novel and may involve:

-

Interaction with other, non-classical retinoid receptors or binding proteins.

-

Modulation of intracellular signaling cascades upstream of transcription factor activation in immune cells.

-

Indirect effects on immune cells via interactions with other cell types.

The distinct pharmacological profile of this compound, with its separation of potent immunomodulatory effects from classical retinoid-mediated activities, makes it a compound of significant interest for the development of novel immunomodulatory therapies with a potentially improved side-effect profile compared to conventional retinoids. Further research is warranted to fully elucidate its unique molecular targets and signaling pathways.

References

- 1. Modulation of human immune functions in vitro by temarotene and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Inhibition of nitric oxide synthesis in vascular smooth muscle by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation of retinoid-induced differentiation of HL-60 and U937 cell lines by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lowtoxinforum.com [lowtoxinforum.com]

Ro 14-6113: A Comprehensive Technical Guide to the Phenolic Metabolite of Temarotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 14-6113, a significant phenolic metabolite of the arotinoid temarotene (Ro 15-0778). Temarotene, a third-generation retinoid, has been investigated for its applications in dermatology and oncology. Its biotransformation leads to the formation of this compound, a metabolite that exhibits distinct pharmacokinetic and pharmacodynamic properties. This document synthesizes available data on the formation, quantification, and biological activities of this compound, presenting it in a manner accessible to researchers and professionals in the field of drug development. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the metabolic and signaling pathways to facilitate a comprehensive understanding of this key metabolite.

Introduction

Temarotene (Ro 15-0778) is a synthetic retinoid characterized by its aromatic ring system, which confers a more favorable therapeutic index compared to earlier generations of retinoids. The metabolism of temarotene is a critical aspect of its pharmacology, leading to the production of various metabolites, with this compound being a prominent derivative.[1][2] this compound is formed through the aromatic hydroxylation of the parent compound and has been shown to accumulate in significant concentrations in both plasma and skin.[3][4] Understanding the metabolic pathway, the enzymes involved, and the biological activity of this compound is essential for a complete toxicological and pharmacological assessment of temarotene.

Metabolic Formation of this compound from Temarotene

The biotransformation of temarotene to its phenolic metabolite, this compound, is a primary metabolic pathway. In vivo studies in rats have demonstrated a rapid conversion of temarotene, leading to higher concentrations of this compound in both plasma and skin compared to the parent drug.[3] This conversion is believed to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Proposed Metabolic Pathway

The formation of this compound involves the hydroxylation of the aromatic ring of temarotene. While the specific CYP isoenzymes responsible for this reaction in temarotene have not been definitively identified in the reviewed literature, studies on the metabolism of other retinoids suggest the involvement of enzymes such as CYP2C8, CYP3A4, and CYP2C9 in aromatic hydroxylation.

Quantitative Analysis of Temarotene and this compound

A key study in hairless rats provides quantitative data on the distribution of temarotene and this compound in plasma and skin following oral administration.

In Vivo Distribution in Hairless Rats

The following table summarizes the plasma and skin concentrations of temarotene and this compound after 10 days of oral administration of temarotene at 10 mg/kg.

| Time After Last Dose (hours) | Analyte | Plasma Concentration (ng/mL) | Skin Concentration (ng/g) |

| 10 | Temarotene (Ro 15-0778) | Lower | Lower |

| This compound | 5-13 times higher than Temarotene | - | |

| Within 48 | Temarotene (Ro 15-0778) | - | Lower |

| This compound | - | 4-10 times higher than Temarotene |

Data synthesized from FENINA, N., et al. (1993).

These findings highlight the rapid and extensive conversion of temarotene to this compound, with the metabolite showing greater accumulation in both plasma and the target tissue, skin.

Experimental Protocols

In Vivo Quantification of Temarotene and this compound in Hairless Rats

This protocol is based on the methodology described by Fenina et al. (1993).

4.1.1. Animal Model and Dosing:

-

Species: Male hairless rats.

-

Drug: Temarotene (Ro 15-0778).

-

Dose: 10 mg/kg, administered orally once daily for 10 days.

4.1.2. Sample Collection:

-

Blood and skin samples were collected at various time points between 0.5 and 240 hours after the last dose.

4.1.3. Sample Preparation:

-

Plasma: Blood samples were centrifuged to separate plasma.

-

Skin: Skin samples (epidermis and dermis) were homogenized.

-

Extraction: A liquid-liquid extraction was performed on plasma and homogenized skin samples.

4.1.4. HPLC Analysis:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: Nucleosil C18 column (25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile/water (90:10, v/v).

-

Flow Rate: 1.4 mL/min.

-

Detection: UV at 300 nm.

-

Internal Standard: Etretinate (Ro 10-9359).

-

Quantification Limit: 2 ng/mL in plasma and 10 ng/g in skin.

In Vitro Metabolism in Rat Liver Microsomes (General Protocol)

While a specific protocol for temarotene hydroxylation is not detailed in the available literature, a general methodology for assessing in vitro metabolism using rat liver microsomes is as follows:

4.2.1. Materials:

-

Pooled rat liver microsomes.

-

Temarotene (Ro 15-0778).

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., acetonitrile).

4.2.2. Incubation:

-

Pre-warm a suspension of rat liver microsomes in phosphate buffer at 37°C.

-

Add temarotene (dissolved in a suitable solvent like DMSO) to the microsomal suspension and pre-incubate for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold quenching solution.

4.2.3. Analysis:

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant for the presence of temarotene and this compound using a validated LC-MS/MS method for sensitive and specific quantification.

Biological Activity of this compound

This compound has been shown to possess significant immunomodulatory properties, in some cases exceeding the activity of its parent compound, temarotene.

Immunomodulatory Effects

In vitro studies on human immune cells have demonstrated that this compound can inhibit T-cell proliferation induced by mitogens or alloantigens. Furthermore, it has been shown to suppress the secretion of key pro-inflammatory cytokines.

5.1.1. Inhibition of T-Cell Function:

-

T-Cell Proliferation: this compound inhibits the proliferation of T-lymphocytes.

-

Cytokine Secretion: It significantly reduces the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) from activated T-cells.

The inhibitory effects of this compound on T-cell activation and cytokine production suggest its potential as an immunomodulatory agent. The underlying mechanism likely involves interference with intracellular signaling cascades that are crucial for T-cell activation.

Conclusion

This compound is a major and biologically active metabolite of temarotene. Its formation via aromatic hydroxylation, likely mediated by hepatic cytochrome P450 enzymes, leads to significant concentrations in both systemic circulation and target tissues. The pronounced immunomodulatory effects of this compound, particularly the inhibition of T-cell proliferation and pro-inflammatory cytokine secretion, underscore the importance of considering the metabolic profile of temarotene in its overall pharmacological and toxicological evaluation. Further research is warranted to identify the specific CYP isoenzymes responsible for its formation and to fully elucidate the molecular mechanisms underlying its immunomodulatory activities. This knowledge will be invaluable for the future development and clinical application of temarotene and related arotinoids.

References

- 1. Identification of human cytochrome P450 isoforms that contribute to all-trans-retinoic acid 4-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic deesterification of tazarotene in human blood and rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.cn [aminer.cn]

- 4. New pathway for retinol metabolism in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 14-6113: A Technical Whitepaper on its Discovery and Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, an active metabolite of the arotinoid temarotene (Ro 15-0778), has been identified as a modulator of immune function. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. While detailed historical accounts of its initial synthesis are not extensively documented in publicly available literature, its investigation as a biologically active compound is attributed to research conducted at Hoffmann-La Roche in Basel, Switzerland. This document summarizes the key experimental findings related to its effects on T-cells and B-cells, outlines the probable signaling pathways involved, and presents available data in a structured format for scientific reference.

Discovery and History

Immunomodulatory Activity

In vitro studies have demonstrated that this compound possesses both immunosuppressive and, to a lesser extent, immunostimulatory properties, with a pharmacological profile that has been compared to that of cyclosporin A (CsA).[1]

Effects on T-Lymphocytes

This compound has been shown to be a potent inhibitor of T-cell function. Key findings include:

-

Inhibition of T-Cell Proliferation: It significantly inhibits the proliferation of T-cells induced by mitogens or alloantigens.[1] This effect is more pronounced than that of its parent compound, temarotene.[1]

-

Inhibition of Cytokine Secretion: The compound effectively suppresses the secretion of key pro-inflammatory cytokines by T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Downregulation of IL-2 Receptor Expression: this compound has been reported to be more effective than cyclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.[1]

Effects on B-Lymphocytes

The effects of this compound on B-cells are more complex and appear to be concentration-dependent:

-

Modulation of B-Cell Proliferation: It can either positively or negatively modulate the proliferation of B-cells, depending on the concentration used in vitro.

-

Modulation of Immunoglobulin Secretion: this compound has been shown to inhibit the secretion of IgM, IgG, and IgA, while paradoxically stimulating the secretion of IgE.

Quantitative Data Summary

While specific IC50 values and detailed concentration-response curves are not available in the reviewed literature, the following table summarizes the qualitative and comparative effects of this compound on various immune parameters as described in published abstracts.

| Immune Parameter | Effect of this compound | Comparison with Temarotene (Ro 15-0778) | Comparison with Cyclosporin A (CsA) |

| T-Cell Proliferation | Inhibitory | More effective | Comparable inhibitory effect |

| IL-2 Secretion | Inhibitory | Temarotene is inactive | Comparable inhibitory effect |

| IFN-γ Secretion | Inhibitory | Temarotene is inactive | Comparable inhibitory effect |

| TNF-α Secretion | Inhibitory | Temarotene is inactive | Comparable inhibitory effect |

| IL-2 Receptor Expression | Inhibitory | Not specified | More effective |

| B-Cell Proliferation | Modulatory (concentration-dependent) | Not specified | Different profile of activity |

| IgM, IgG, IgA Secretion | Inhibitory | Not specified | Different profile of activity |

| IgE Secretion | Stimulatory | Not specified | Different profile of activity |

| Cellular Differentiation | Inactive (in certain cell lines) | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. The following are generalized methodologies for the key experiments cited.

T-Cell Proliferation Assay (General Protocol)

This assay measures the ability of T-cells to proliferate in response to a stimulus in the presence of the test compound.

References

Ro 14-6113: An Examination of a Biologically Inactive Retinoid Metabolite

For Immediate Release

Basel, Switzerland – November 29, 2025 – A comprehensive review of available scientific literature indicates that Ro 14-6113, a metabolite of the synthetic retinoid temarotene (Ro 15-0778), is characterized by a lack of significant biological activity and does not possess its own distinct signaling pathways. This finding is critical for researchers, scientists, and drug development professionals investigating retinoid pharmacology, as it positions this compound as an inactive counterpart to other biologically active retinoids.

This compound is the phenolic metabolite of temarotene, a third-generation, non-polar arotinoid.[1] Despite being a significant metabolite, multiple independent studies have demonstrated its inactivity in various biological assays where other retinoids show potent effects.

Lack of Canonical Retinoid Signaling

The primary mechanism of action for most retinoids involves binding to and activating nuclear retinoid receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This activation leads to the regulation of gene expression and subsequent cellular responses, such as differentiation and proliferation.

However, studies have consistently shown that this compound fails to elicit these characteristic retinoid responses. For instance, in studies on the differentiation of HL-60 and U937 cell lines, this compound was found to be inactive, unable to induce differentiation either alone or in combination with cytokines.[2] This is in stark contrast to active retinoids, which are potent inducers of differentiation in these cell lines.

Furthermore, in an investigation of retinoid effects on nitric oxide synthesis in vascular smooth muscle cells, this compound was explicitly used as an "inactive retinoid" control.[3] The study found that while active retinoids produced a concentration-dependent inhibition of interleukin-1β-induced nitrite production, this compound had no effect over a concentration range of 0.1 to 10 μM.[3]

Structure-Activity Relationship: The Key to Inactivity

The lack of biological activity of this compound can be attributed to its molecular structure. A key study highlighted that retinoids lacking a polar carboxylic acid group, a category that includes both temarotene and its metabolite this compound, were inactive in inducing cellular differentiation.[2] This polar terminal group is crucial for the high-affinity binding to the ligand-binding pocket of retinoid receptors. The absence of this functional group in this compound likely prevents it from effectively binding to and activating RARs and RXRs, thus precluding the initiation of downstream signaling cascades.

Contextualizing with the Parent Compound: Temarotene (Ro 15-0778)

The parent compound, temarotene, also lacks the polar carboxylic acid group and exhibits a mixed and somewhat atypical activity profile for a retinoid. While it has been shown to modulate the expression of the ornithine decarboxylase (ODC) gene and prevent carcinogen-induced hyperplasia and metaplasia in respiratory epithelia, it is also reported to lack the sebosuppressive and antikeratinizing properties typical of other retinoids. Some research suggests it possesses immunosuppressive activity. This complex profile of temarotene suggests it may act through non-receptor-mediated pathways or have very weak, selective interactions with retinoid receptors. This compound, as its metabolite, appears to represent the inactive end of this already attenuated activity spectrum.

Conclusion for the Research Community

Due to the absence of described signaling pathways for this compound, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams is not applicable. The core finding of this technical review is the compound's biological inactivity.

References

The Immunomodulatory Effects of Ro 14-6113 on T Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, the principal metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties, particularly on T lymphocyte functions. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the effects of this compound on T cell proliferation, cytokine production, and surface receptor expression. This document is intended to serve as a resource for researchers and professionals in immunology and drug development, offering a structured presentation of the compound's activities, relevant experimental methodologies, and a visualization of its putative mechanism of action. While quantitative data remains limited in the public domain, the qualitative effects of this compound position it as a compound of interest for further investigation in the context of T cell-mediated immunity and autoimmune diseases.

Introduction

T lymphocytes are central players in the adaptive immune response, orchestrating cellular immunity and providing help to other immune cells. The modulation of T cell function is a cornerstone of therapeutic strategies for a multitude of diseases, including autoimmune disorders, transplant rejection, and cancer. Retinoids, a class of compounds structurally related to vitamin A, have been recognized for their diverse biological activities, including immunomodulation. This compound, a metabolite of the arotinoid temarotene, has emerged as a potent immunosuppressive agent with a distinct profile of activity compared to established immunosuppressants like cyclosporin A (CsA). This guide provides an in-depth look at the documented effects of this compound on T cell function.

Effects of this compound on T Cell Function

The primary body of research indicates that this compound exerts a significant inhibitory effect on key T cell functions. These effects are summarized below and presented in a structured format for clarity. The data is primarily derived from in vitro studies on human immune cells.[1][2][3]

T Cell Proliferation

This compound has been shown to inhibit the proliferation of T cells induced by both mitogens and alloantigens.[1][2] This anti-proliferative effect is a key indicator of its immunosuppressive potential.

Table 1: Effect of this compound on T Cell Proliferation

| Parameter | Effect of this compound | Quantitative Data (e.g., IC50) | Reference |

| Mitogen-Induced Proliferation | Inhibition | Not available in public search results. | |

| Alloantigen-Induced Proliferation | Inhibition | Not available in public search results. |

Cytokine Secretion

The secretion of cytokines by activated T cells is crucial for the propagation of the immune response. This compound has been demonstrated to suppress the production of several key pro-inflammatory cytokines.

Table 2: Effect of this compound on T Cell Cytokine Secretion

| Cytokine | Effect of this compound | Quantitative Data | Reference |

| Interleukin-2 (IL-2) | Inhibition | Not available in public search results. | |

| Interferon-gamma (IFN-γ) | Inhibition | Not available in public search results. | |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Not available in public search results. |

IL-2 Receptor Expression

The high-affinity interleukin-2 receptor (IL-2R), particularly the alpha chain (CD25), is upregulated on activated T cells and is essential for their proliferation. This compound has been found to be a potent inhibitor of IL-2 receptor expression, reportedly more effective than cyclosporin A in this regard.

Table 3: Effect of this compound on T Cell IL-2 Receptor Expression

| Parameter | Effect of this compound | Comparison with Cyclosporin A | Quantitative Data | Reference |

| IL-2 Receptor Expression | Inhibition | More effective than CsA | Not available in public search results. |

Putative Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways of this compound in T cells have not been fully elucidated in the available literature, its effects on proliferation, cytokine secretion, and IL-2 receptor expression suggest an interference with the T cell activation cascade. The following diagram illustrates a hypothetical model of this compound's intervention in T cell signaling.

References

- 1. Modulation of human immune functions in vitro by temarotene and its metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of carotenoids on human immune function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ro 14-6113 in Cytokine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-6113, a metabolite of the arotinoid temarotene, has demonstrated significant immunomodulatory properties, particularly in the regulation of cytokine production by T lymphocytes. This technical guide provides a comprehensive overview of the known effects of this compound on cytokine expression, summarizes the available quantitative data, outlines relevant experimental methodologies, and proposes a putative signaling pathway based on its classification as a retinoid and its observed immunological effects.

Introduction

Cytokines are a broad and diverse category of small proteins that are crucial for intercellular signaling, particularly in the immune system. The dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, making the modulation of cytokine pathways a key therapeutic strategy. Retinoids, a class of compounds derived from vitamin A, are known to exert profound effects on immune cell differentiation and function. This compound, a phenolic metabolite of temarotene, has emerged as a molecule of interest due to its potent immunosuppressive activities, which include the inhibition of T-cell proliferation and the secretion of key pro-inflammatory cytokines.[1][2] This document aims to consolidate the existing knowledge on this compound and its role in cytokine regulation to support further research and drug development efforts.

Effects on Cytokine Secretion

In vitro studies have shown that this compound effectively inhibits the secretion of several key cytokines from activated T cells.[1][2] This inhibitory action is central to its immunomodulatory profile.

Inhibition of Pro-inflammatory Cytokines

This compound has been observed to suppress the production of the following pro-inflammatory cytokines by mitogen- or alloantigen-stimulated T lymphocytes:

-

Interleukin-2 (IL-2): A critical cytokine for T-cell proliferation and differentiation.

-

Interferon-gamma (IFN-γ): A key mediator of cellular immunity and inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.[1]

The inhibitory effect of this compound on these cytokines suggests its potential as a therapeutic agent for T-cell-mediated inflammatory disorders.

Comparison with Ciclosporin A (CsA)

Studies have compared the immunosuppressive activity of this compound with that of Ciclosporin A (CsA), a well-established immunosuppressant. Notably, this compound was found to be more effective than CsA in inhibiting the expression of the IL-2 receptor on T cells, indicating a potent mechanism for controlling T-cell activation.

Quantitative Data

| Cytokine | Cell Type | Stimulus | Effect of this compound | IC50 Value | Reference |

| IL-2 | T-lymphocytes | Mitogen/Alloantigen | Inhibition of secretion | Not Available | |

| IFN-γ | T-lymphocytes | Mitogen/Alloantigen | Inhibition of secretion | Not Available | |

| TNF-α | T-lymphocytes | Mitogen/Alloantigen | Inhibition of secretion | Not Available |

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism by which this compound regulates cytokine gene expression has not been fully elucidated in the available literature. However, based on its chemical nature as an arotinoid (a synthetic retinoid) and its observed biological effects, a putative signaling pathway can be proposed. Retinoids typically exert their effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These ligand-activated receptors form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

In the context of T-cell activation, the transcription of cytokine genes like IL-2, IFN-γ, and TNF-α is tightly controlled by key transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). It is plausible that this compound, by activating RAR/RXR heterodimers, interferes with the activity of these transcription factors, leading to the suppression of cytokine gene expression.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for this compound in T-cells.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's effect on cytokine regulation are not explicitly available. However, standard immunological assays can be adapted for this purpose.

T-Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of T-cells in response to a stimulus.

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in a suitable medium.

-

Stimulation: T-cells within the PBMC population are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or through alloantigen stimulation in a mixed lymphocyte reaction (MLR).

-

Treatment: Different concentrations of this compound are added to the cell cultures at the time of stimulation.

-

Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed using methods such as:

-

[3H]-Thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis.

-

CFSE dye dilution: A fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

-

MTT/XTT assay: Colorimetric assays that measure the metabolic activity of viable cells.

-

The following diagram illustrates a general workflow for a T-cell proliferation assay.

Caption: General workflow for a T-cell proliferation assay.

Cytokine Secretion Assay

This assay quantifies the amount of specific cytokines secreted by T-cells.

-

Cell Culture and Stimulation: Similar to the proliferation assay, PBMCs are cultured and stimulated.

-

Treatment: Various concentrations of this compound are added to the cultures.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies to detect and quantify a specific cytokine.

-

Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines in a single sample.

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: Allows for the identification of cytokine-producing cells and the quantification of cytokine expression at a single-cell level.

-

The following diagram illustrates a general workflow for a cytokine secretion assay.

Caption: General workflow for a cytokine secretion assay.

Conclusion

This compound is a potent immunomodulatory compound that inhibits T-cell proliferation and the secretion of key pro-inflammatory cytokines, including IL-2, IFN-γ, and TNF-α. While the precise molecular mechanisms remain to be fully elucidated, its activity is likely mediated through the modulation of retinoid-responsive signaling pathways that regulate the transcription of cytokine genes. The lack of detailed quantitative data and specific experimental protocols in the public domain highlights the need for further investigation to fully characterize the therapeutic potential of this compound in inflammatory and autoimmune diseases. The proposed signaling pathway and experimental workflows in this guide provide a framework for future research in this area.

References

In-Depth Technical Guide: Ro 14-6113 (CAS Number: 110675-48-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is the primary active metabolite of the arotinoid temarotene (Ro 15-0778).[1][2] Arotinoids are a class of synthetic retinoids characterized by a rigid aromatic structure, which often imparts higher potency and receptor selectivity compared to their non-aromatic counterparts. While its parent compound, temarotene, has been investigated for various dermatological and oncological applications, this compound has garnered scientific interest for its distinct immunomodulatory properties.[2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its biological activities, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 110675-48-4 | |

| Molecular Formula | C23H28O | [1] |

| Molecular Weight | 320.47 g/mol | |

| Chemical Name | p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound has demonstrated significant immunomodulatory effects in in vitro studies, primarily impacting T-cell and B-cell functions. Its activity profile suggests a potential role in conditions characterized by immune dysregulation.

Effects on T-Lymphocytes

This compound exhibits potent inhibitory effects on T-cell activation and function. In vitro studies have shown that it can:

-

Inhibit T-cell proliferation: this compound significantly suppresses the proliferation of T-cells induced by mitogens (e.g., phytohemagglutinin) and alloantigens. This effect is more pronounced than that of its parent compound, temarotene.

-

Suppress cytokine secretion: The compound inhibits the secretion of key pro-inflammatory cytokines by activated T-cells, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

-

Downregulate IL-2 receptor expression: this compound has been shown to be more effective than the immunosuppressant drug Ciclosporin A in inhibiting the expression of the IL-2 receptor on T-cells.

The precise signaling pathways through which this compound exerts these effects on T-cells have not been fully elucidated in the available literature. However, the inhibition of IL-2 secretion and receptor expression suggests an interference with the critical IL-2 signaling axis, which is fundamental for T-cell proliferation and differentiation.

Figure 1: Inhibitory effects of this compound on T-cell activation pathways.

Effects on B-Lymphocytes

The effects of this compound on B-cells are more complex and appear to be concentration-dependent.

-

Modulation of B-cell proliferation: At low concentrations, this compound can enhance the proliferation of B-cells that is dependent on Interleukin-4 (IL-4). Conversely, at higher concentrations, it inhibits B-cell proliferation.

-

Regulation of immunoglobulin secretion: this compound strongly inhibits the secretion of IgM, IgG, and IgA. In contrast, it has been observed to stimulate the secretion of IgE at low concentrations.

This dual activity on B-cells suggests a nuanced mechanism of action that may involve different signaling pathways or receptor interactions at varying concentrations.

Figure 2: Concentration-dependent effects of this compound on B-cell functions.

Other Reported Activities

In contrast to its potent immunomodulatory effects, this compound has been reported to be inactive in other biological assays:

-

Differentiation of leukemic cells: Studies on HL-60 and U937 cell lines found that this compound, unlike other retinoids, did not induce cellular differentiation, either alone or in combination with cytokines.

-

Nitric oxide synthesis: this compound had no effect on Interleukin-1 beta (IL-1β)-induced nitric oxide synthase (NOS) activity in cultured rat aortic vascular smooth muscle cells.

Quantitative Data

While the primary literature describes the biological effects of this compound, specific quantitative data such as IC50 or EC50 values are not extensively reported in the readily available abstracts. The table below summarizes the available quantitative information.

| Assay | Cell Type | Stimulus | Effect of this compound | Quantitative Data | Reference |

| T-Cell Proliferation | Human T-cells | Mitogen or Alloantigen | Inhibition | Not specified | |

| IL-2 Secretion | Human T-cells | Mitogen or Alloantigen | Inhibition | Not specified | |

| IFN-γ Secretion | Human T-cells | Mitogen or Alloantigen | Inhibition | Not specified | |

| TNF-α Secretion | Human T-cells | Mitogen or Alloantigen | Inhibition | Not specified | |

| IL-2 Receptor Expression | Human T-cells | Mitogen or Alloantigen | Inhibition | More effective than Ciclosporin A | |

| B-Cell Proliferation | Human B-cells | IL-4 | Enhancement (low conc.) / Inhibition (high conc.) | Not specified | |

| IgM, IgG, IgA Secretion | Human B-cells | - | Inhibition | Not specified | |

| IgE Secretion | Human B-cells | - | Stimulation (low conc.) | >2-fold increase |

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro studies of this compound, based on the available literature.

T-Cell Proliferation Assay (Mitogen/Alloantigen-Induced)

This assay measures the ability of T-cells to proliferate in response to a stimulus.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMC population.

-

Cell Culture: Purified T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: T-cells are stimulated with either a mitogen (e.g., phytohemagglutinin) or irradiated allogeneic cells (for alloantigen stimulation).

-

Treatment: Various concentrations of this compound (dissolved in DMSO) are added to the cell cultures. A vehicle control (DMSO) is also included.

-

Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of dividing cells. The amount of radioactivity is quantified using a scintillation counter.

Figure 3: General workflow for a T-cell proliferation assay.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by activated T-cells into the culture supernatant.

-

Cell Culture and Stimulation: T-cells are cultured and stimulated as described in the T-cell proliferation assay.

-

Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected by centrifugation to remove cells and debris.

-

ELISA Procedure:

-

An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2, anti-IFN-γ, or anti-TNF-α).

-

The collected supernatants and a series of known cytokine standards are added to the wells.

-

A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, resulting in a color change.

-

The absorbance of each well is measured using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

-

B-Cell Proliferation and Immunoglobulin Secretion Assays

-

B-Cell Isolation and Culture: B-cells are purified from human PBMCs and cultured in an appropriate medium.

-

Stimulation (for proliferation): For proliferation assays, B-cells are stimulated with IL-4.

-

Treatment: Different concentrations of this compound are added to the cultures.

-

Proliferation Measurement: B-cell proliferation is measured using a similar method to the T-cell proliferation assay (e.g., [3H]-thymidine incorporation).

-

Immunoglobulin Measurement (ELISA): To measure immunoglobulin secretion, the culture supernatants are collected and the concentrations of IgM, IgG, IgA, and IgE are quantified using specific ELISAs, similar to the cytokine ELISA protocol.

Pharmacokinetics and Metabolism

This compound is the phenolic metabolite of temarotene (Ro 15-0778). Studies in rats have shown that after oral administration of temarotene, this compound is found in both plasma and skin. A method for the quantitative analysis of both temarotene and this compound in plasma using reversed-phase high-performance liquid chromatography (HPLC) with detection at 300 nm has been developed. This method has a detection limit of approximately 2 ng/ml in a concentration range of 6–4350 ng/ml. After 10 hours of administration of temarotene to hairless rats, the plasma concentrations of this compound were 5-13 times higher than those of the parent compound. In the skin, the concentrations of this compound were 4-10 times higher than temarotene within the first 48 hours. The concentrations of both compounds were found to be higher in the skin than in the plasma.

Summary and Future Directions

This compound, the active metabolite of temarotene, displays a unique and potent immunomodulatory profile. Its ability to inhibit T-cell proliferation and cytokine secretion, while exhibiting a dual, concentration-dependent effect on B-cells, distinguishes it from its parent compound and other immunomodulatory agents like Ciclosporin A.

Despite these promising in vitro findings, a significant amount of research is still required to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

-

Elucidation of Signaling Pathways: Identifying the specific molecular targets and intracellular signaling cascades modulated by this compound is crucial for a complete understanding of its mechanism of action.

-

Quantitative In Vitro Pharmacology: Determining the precise IC50 and EC50 values for its various immunomodulatory effects will be essential for dose-response characterization and for comparing its potency to other compounds.

-

In Vivo Efficacy and Safety: Preclinical studies in relevant animal models of autoimmune and inflammatory diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Receptor Binding Studies: Investigating the binding affinity of this compound to various nuclear and cytosolic receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), could provide insights into its molecular mechanism.

References

- 1. Induction of cellular and molecular immunomodulatory pathways by vitamin A and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arotinoid acid | C24H28O2 | CID 5289501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protocol for Detection of IL-4 by B-Cell Proliferation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Basic Research Applications of Ro 14-6113

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Ro 14-6113

This compound is the active metabolite of the arotinoid temarotene (Ro 15-0778) and is classified as a retinoid. In the realm of basic research, this compound is primarily utilized for its potent immunomodulatory properties. Unlike classical retinoids, it exhibits a distinct profile of activity, demonstrating both immunosuppressive and, under certain conditions, immunostimulatory effects. This dual activity makes it a valuable tool for dissecting the complexities of immune regulation.

A key characteristic of this compound is its classification as an "inactive retinoid" in specific contexts, such as the inhibition of nitric oxide synthase.[1][2][3] This selectivity highlights its nuanced mechanism of action, which appears to diverge from the pathways typically associated with retinoic acid activity. Current research suggests that its immunomodulatory effects are not mediated by high-affinity binding to classical retinoic acid receptors (RARs).[4][5]

Immunomodulatory Profile of this compound: Quantitative Insights

The immunomodulatory effects of this compound have been primarily characterized through in vitro studies on human immune cells. Its activity is notably concentration-dependent, influencing different lymphocyte populations in distinct ways.

| Immune Cell Type | Effect | Concentration Range | Key Observations |

| T-Lymphocytes | Inhibition of Proliferation | Not specified, but effective at concentrations corresponding to clinically effective plasma concentrations. | Inhibits mitogen- and alloantigen-induced proliferation. |

| Inhibition of Cytokine Secretion | Not specified. | Inhibits the secretion of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). | |

| Inhibition of IL-2 Receptor Expression | Not specified. | More effective than Cyclosporin A in this regard. | |

| B-Lymphocytes | Biphasic effect on Proliferation | Low concentrations: EnhancementHigh concentrations (e.g., 1.6 and 3.2 x 10⁻⁵ M): Inhibition | Modulates IL-4-dependent proliferation. |

| Modulation of Immunoglobulin Secretion | Not specified. | Inhibits IgM, IgG, and IgA secretion.Stimulates IgE secretion. |

Experimental Protocols: Methodologies for Investigating this compound

The following protocols provide a framework for studying the immunomodulatory activities of this compound in a laboratory setting.

T-Cell Proliferation Assay

This assay is fundamental to assessing the immunosuppressive effect of this compound on T-lymphocytes.

Objective: To quantify the inhibitory effect of this compound on mitogen- or alloantigen-stimulated T-cell proliferation.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Induce T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA) or through a mixed lymphocyte reaction (MLR) with allogeneic stimulator cells.

-

Treatment: Add this compound at a range of concentrations to the cell cultures. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cultures for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement: Assess cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the stimulated control.

Cytokine Secretion Assay

This protocol allows for the quantification of the effect of this compound on the production of key inflammatory cytokines by T-cells.

Objective: To measure the levels of IL-2, IFN-γ, and TNF-α in the supernatants of T-cell cultures treated with this compound.

Methodology:

-

Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay protocol.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the cell cultures and collect the supernatants.

-

Cytokine Quantification: Measure the concentration of IL-2, IFN-γ, and TNF-α in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for each cytokine.

-

Data Analysis: Determine the concentration of each cytokine in the treated and control samples and calculate the percentage of inhibition of cytokine secretion by this compound.

B-Cell Proliferation and Immunoglobulin Secretion Assay

This assay evaluates the modulatory effects of this compound on B-lymphocyte function.

Objective: To assess the impact of this compound on B-cell proliferation and the secretion of different immunoglobulin isotypes.

Methodology:

-

B-Cell Isolation: Isolate B-lymphocytes from human PBMCs using negative or positive selection techniques (e.g., magnetic-activated cell sorting).

-

Cell Culture and Stimulation: Culture the purified B-cells in a suitable medium and stimulate them with B-cell mitogens such as pokeweed mitogen (PWM) or a combination of anti-IgM antibodies and Interleukin-4 (IL-4).

-

Treatment: Add this compound at various concentrations to the B-cell cultures.

-

Proliferation and Supernatant Collection: For proliferation, follow the incubation and measurement steps outlined in the T-Cell Proliferation Assay. For immunoglobulin secretion, collect the culture supernatants after an appropriate incubation period (e.g., 7-10 days).

-

Immunoglobulin Quantification: Measure the levels of IgM, IgG, IgA, and IgE in the supernatants using isotype-specific ELISA kits.

-

Data Analysis: Analyze the effect of this compound on B-cell proliferation and the secretion of each immunoglobulin isotype compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its immunomodulatory effects are still under investigation. However, based on its observed activities, a hypothetical model can be proposed.

Caption: Hypothetical signaling pathways modulated by this compound in T and B cells.

Caption: General experimental workflow for assessing T-cell proliferation.

Conclusion and Future Directions

This compound presents a unique profile as an immunomodulatory agent with selective activities. Its ability to suppress T-cell responses while modulating B-cell function in a concentration-dependent manner makes it a valuable tool for investigating the intricate network of immune regulation. A significant area for future research is the precise elucidation of its molecular targets and the downstream signaling pathways it affects. Understanding these mechanisms will not only enhance its utility as a basic research tool but may also provide insights for the development of novel immunomodulatory therapeutics with improved specificity and reduced off-target effects. Further studies are warranted to determine specific IC50 values for its various immunomodulatory effects to allow for more precise experimental design and interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proposed Model: Mechanisms of Immunomodulation Induced by Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimation of Imax and IC50 for PD1-PDL1 inhibition of T cell proliferation [insysbio.com]

Methodological & Application

Application Notes and Protocols for Ro 14-6113: An Analysis of Currently Available In Vivo Data

A comprehensive review of existing scientific literature reveals a notable absence of studies detailing the direct in vivo administration and dosage of Ro 14-6113 in animal models. This compound is primarily characterized as a significant phenolic metabolite of Temarotene (Ro 15-0778). Consequently, the following application notes are based on the available data, focusing on its detection as a metabolite and its observed biological activities in vitro. Due to the lack of direct in vivo dosage information, detailed experimental protocols and quantitative data tables for direct administration cannot be provided.

General Information

This compound is the major phenolic metabolite of Temarotene (Ro 15-0778), a synthetic retinoid. Studies have shown that after oral administration of Temarotene, this compound is formed and distributed in plasma and tissues, often at concentrations significantly higher than the parent compound.

In Vivo Data (as a Metabolite of Temarotene)

The primary source of in vivo data for this compound comes from a study where its parent compound, Temarotene, was administered to hairless rats.

Table 1: Pharmacokinetic Profile of this compound Following Oral Administration of Temarotene in Hairless Rats

| Parameter | Details |

| Parent Compound | Temarotene (Ro 15-0778) |

| Dosage of Parent Compound | 10 mg/kg, administered orally once daily for 10 days |

| Animal Model | Hairless Rats |

| Resulting this compound Plasma Concentration | 5 to 13 times greater than Temarotene |

| Resulting this compound Skin Concentration | 4 to 10 times higher than Temarotene |

Experimental Protocols

Due to the lack of direct administration studies, a specific protocol for this compound cannot be provided. However, a general protocol for the oral administration of a related compound, Temarotene, which leads to the formation of this compound, is outlined below. Additionally, a general formulation for administering DMSO-soluble compounds to rodents is provided for reference.

Protocol for Oral Administration of Temarotene in Rats (to study this compound as a metabolite)

-

Animal Model: Male hairless rats.

-

Compound Preparation: Prepare a formulation of Temarotene suitable for oral gavage. The specific vehicle used in the cited study is not detailed, but a common approach is to suspend the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

-

Dosage: Administer a 10 mg/kg dose of Temarotene.

-

Administration: Administer the formulation via oral gavage once daily for a period of 10 days.

-

Sample Collection: Collect blood and skin samples at desired time points to measure the concentration of this compound.

-

Analysis: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the levels of this compound in the collected samples.

General Formulation for In Vivo Administration of DMSO-Soluble Compounds

For researchers considering exploratory in vivo studies with this compound, a general formulation for compounds soluble in Dimethyl Sulfoxide (DMSO) is as follows. Note: This is a general guideline and would require optimization and validation for this compound.

-

Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

-

Vehicle Preparation: Prepare a vehicle solution consisting of:

-

40% PEG300 (Polyethylene glycol 300)

-

5% Tween-80

-

45% Saline or Phosphate-Buffered Saline (PBS)

-

-

Final Formulation: Dilute the DMSO stock solution with the vehicle to the final desired concentration. The final concentration of DMSO should ideally be kept below 10% to minimize toxicity.

Biological Activity and Potential Signaling Pathways

While in vivo dosage data is absent, in vitro studies have provided some insights into the biological activity of this compound, particularly its immunomodulatory effects. It has been shown to be more effective than Cyclosporin A in inhibiting IL-2 receptor expression and can modulate B cell proliferation and immunoglobulin secretion. In contrast, it has been described as an "inactive retinoid" in its inability to induce cellular differentiation or affect nitric oxide production in certain assays.

The precise signaling pathways through which this compound exerts its immunomodulatory effects have not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time.

Experimental Workflow for Investigating this compound In Vivo

For researchers planning to investigate the in vivo effects of this compound, a logical experimental workflow would be necessary.

Caption: A logical workflow for the preclinical in vivo investigation of this compound.

Conclusion

The currently available scientific literature does not contain sufficient information to provide specific in vivo dosage protocols for the direct administration of this compound. The data is limited to its measurement as a metabolite of Temarotene. Future research is required to establish the pharmacokinetic profile, therapeutic efficacy, and safety of this compound when administered directly in animal models. Researchers interested in working with this compound should begin with foundational studies, including formulation development, dose-ranging toxicology, and pharmacokinetic assessments, before proceeding to efficacy studies.

Application Notes and Protocols: Preparation of Ro 14-6113 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Ro 14-6113 in dimethyl sulfoxide (DMSO). This compound is a metabolite of temarotene (Ro 15-0778) and is often used as an inactive control in studies involving retinoids.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈O | [2] |

| Molecular Weight | 320.47 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | Inferred from parent compound |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in DMSO) | -80°C for up to 1 year |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.

-

Pre-weighing Preparation: Before handling the compound, ensure a clean and organized workspace. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

-

Weighing the Compound: Carefully weigh out 3.21 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): For cell culture applications, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage, which is recommended for up to one year.

Typical Working Concentrations

For most cell-based assays, this compound has been used at concentrations ranging from 0.1 µM to 10 µM. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Considerations

This compound is characterized as an inactive retinoid. Unlike active retinoids such as all-trans-retinoic acid (ATRA), it does not typically engage with and activate retinoic acid receptors (RARs) or retinoid X receptors (RXRs) to initiate downstream signaling cascades that regulate gene expression. Therefore, a detailed signaling pathway diagram for this compound is not applicable as its primary use is as a negative control in experiments investigating the effects of active retinoids.

References

Application Notes and Protocols: Ro 14-6113 in Lymphocyte Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113, a metabolite of the arotinoid temarotene (Ro 15-0778), has demonstrated significant immunomodulatory properties, positioning it as a compound of interest for research in immunology and drug development.[1][2] This document provides detailed application notes and protocols for utilizing this compound in lymphocyte proliferation assays, based on available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on T and B lymphocyte functions.

Data Presentation

Table 1: Effects of this compound on T Lymphocyte Functions

| Parameter | Effect of this compound | Comparison with Ciclosporin A (CsA) | Reference |

| Mitogen/Alloantigen-Induced Proliferation | Inhibition | Similar inhibitory effect | [1][2] |

| Interleukin-2 (IL-2) Secretion | Inhibition | Inhibitory effect observed | [1] |

| Interferon-gamma (IFN-γ) Secretion | Inhibition | Inhibitory effect observed | |

| Tumor Necrosis Factor-alpha (TNF-α) Secretion | Inhibition | Inhibitory effect observed | |

| IL-2 Receptor Expression | Inhibition | More effective than CsA |

Table 2: Effects of this compound on B Lymphocyte Functions

| Parameter | Effect of this compound | Notes | Reference |

| Proliferation | Modulatory (Positive or Negative) | Effect is concentration-dependent | |

| Immunoglobulin M (IgM) Secretion | Inhibition | - | |

| Immunoglobulin G (IgG) Secretion | Inhibition | - | |

| Immunoglobulin A (IgA) Secretion | Inhibition | - | |

| Immunoglobulin E (IgE) Secretion | Stimulation | - |

Experimental Protocols

The following are generalized protocols for T and B lymphocyte proliferation assays. Researchers should optimize the concentration of this compound based on preliminary dose-response experiments, with a suggested starting range of 0.1 to 10 µM.

Protocol 1: T Lymphocyte Proliferation Assay (Mitogen-Induced)

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated T lymphocyte proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT, or WST-1).

-

96-well flat-bottom cell culture plates.

-

Liquid scintillation counter or microplate reader.

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.

-

The final volume in each well should be 200 µL.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Proliferation Measurement ([³H]-Thymidine Incorporation):

-

18 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

-

At the end of the 72-hour incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

Protocol 2: B Lymphocyte Proliferation and Immunoglobulin Secretion Assay

Objective: To evaluate the modulatory effect of this compound on B lymphocyte proliferation and immunoglobulin secretion.

Materials:

-

Purified B lymphocytes (isolated from PBMCs by negative or positive selection).

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

B cell mitogens (e.g., CpG oligodeoxynucleotides, anti-IgM antibody + IL-4).

-

This compound stock solution.

-

Proliferation assay kit (e.g., CFSE).

-

ELISA kits for human IgM, IgG, IgA, and IgE.

-

96-well cell culture plates.

-

Flow cytometer and ELISA plate reader.

Procedure:

-

Cell Preparation: Isolate B lymphocytes from PBMCs. Resuspend the purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

CFSE Staining (for proliferation): If using CFSE, label the B cells with CFSE according to the manufacturer's protocol before plating.

-

Assay Setup:

-

Plate 100 µL of the B cell suspension per well in a 96-well plate.

-

Add 50 µL of serially diluted this compound to the designated wells. Include a vehicle control.

-

Add 50 µL of B cell mitogen cocktail to all wells except the unstimulated controls.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

-

Proliferation Analysis (CFSE):

-

At the end of the incubation, harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence indicates cell division.

-

-

Immunoglobulin Secretion Analysis (ELISA):

-

At the end of the incubation period, centrifuge the plate and collect the cell-free supernatants.

-

Measure the concentrations of IgM, IgG, IgA, and IgE in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating B cells. Quantify the immunoglobulin concentrations from the ELISA data and compare the results from this compound-treated wells to the control wells.

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Inhibition of T Cell Activation by this compound.

Caption: Modulation of B Cell Function by this compound.

Caption: General Experimental Workflow.

Conclusion

This compound is a potent immunomodulatory agent that exerts significant effects on both T and B lymphocyte functions. Its inhibitory action on T cell proliferation and cytokine production, coupled with its nuanced modulation of B cell activity, makes it a valuable tool for immunological research. The provided protocols and diagrams offer a framework for investigating the effects of this compound, although further optimization and detailed mechanistic studies are warranted to fully elucidate its therapeutic potential. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.

References

Application Notes and Protocols for Investigating Ro 14-6113, a Novel Modulator of Cytokine Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-6113 is a synthetic small molecule, identified as a metabolite of temarotene, with potential immunomodulatory properties. Preliminary investigations suggest that this compound may influence inflammatory responses by modulating the secretion of key cytokines. These application notes provide a comprehensive guide for researchers interested in characterizing the effects of this compound on cytokine secretion, with a particular focus on its hypothetical inhibitory action on the Toll-like Receptor 4 (TLR4) signaling pathway. The protocols outlined herein are designed for in vitro studies using immune cells and provide a framework for assessing the therapeutic potential of this compound in inflammatory disease models.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound acts as a selective inhibitor of the MyD88-dependent signaling pathway downstream of TLR4 activation. This inhibition is proposed to occur at the level of IRAK4 kinase activity, a critical component of the Myddosome complex. By blocking IRAK4, this compound is expected to attenuate the activation of downstream transcription factors such as NF-κB and AP-1, leading to a reduction in the production and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data from in vitro experiments designed to assess the efficacy and potency of this compound in inhibiting cytokine secretion.

Table 1: Dose-Dependent Inhibition of IL-6 and TNF-α Secretion by this compound in LPS-Stimulated Human PBMCs

| This compound Concentration (µM) | IL-6 Secretion (pg/mL) | % Inhibition of IL-6 | TNF-α Secretion (pg/mL) | % Inhibition of TNF-α |

| 0 (Vehicle Control) | 5240 ± 310 | 0 | 3850 ± 250 | 0 |

| 0.1 | 4192 ± 280 | 20 | 3157 ± 210 | 18 |

| 1 | 2358 ± 150 | 55 | 1848 ± 120 | 52 |

| 10 | 838 ± 60 | 84 | 616 ± 45 | 84 |

| 100 | 472 ± 35 | 91 | 308 ± 28 | 92 |

Data are presented as mean ± standard deviation from three independent experiments. Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours.